Cycloaraneosene

Beschreibung

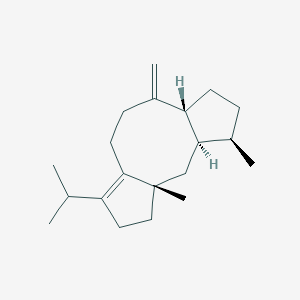

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110990-41-5 |

|---|---|

Molekularformel |

C20H32 |

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

(1R,3S,11R,14R)-3,14-dimethyl-10-methylidene-6-propan-2-yltricyclo[9.3.0.03,7]tetradec-6-ene |

InChI |

InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13,15,17-18H,3,6-12H2,1-2,4-5H3/t15-,17+,18-,20+/m1/s1 |

InChI-Schlüssel |

RROMSRXZXPWQPJ-QEEHTWDDSA-N |

SMILES |

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |

Isomerische SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3(CCC(=C3CCC2=C)C(C)C)C |

Kanonische SMILES |

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation from Fungal Sources

Identification in Sordaria araneosa

The initial discovery and characterization of cycloaraneosene were made in the fungus Sordaria araneosa Cain ATCC 36386. nih.govqmul.ac.ukenzyme-database.orgresearchgate.net Investigations into the biosynthesis of sordarin (B1681957) in this organism revealed that cycloaraneosene is a key precursor molecule. nih.govqmul.ac.ukebi.ac.uk The genetic basis for sordarin production in S. araneosa involves a biosynthetic gene cluster (BGC) designated as sdn. nih.govnju.edu.cn Within this cluster, the enzyme SdnA, a diterpene synthase, works in conjunction with SdnC to catalyze the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), yielding the characteristic 5-8-5 tricyclic hydrocarbon structure of cycloaraneosene. nih.govqmul.ac.uknju.edu.cnnih.govescholarship.org This enzymatic transformation represents a foundational step in constructing the sordarin scaffold. nih.govqmul.ac.ukebi.ac.uk

Discovery in Talaromyces adpressus and Other Fungal Species

More recent studies have expanded the known natural sources of cycloaraneosene to include the fungus Talaromyces adpressus. hep.com.cnnih.govnih.govresearchgate.netresearchgate.net Through the application of genome mining techniques, a previously uncharacterized BGC (tdn) associated with sordarin biosynthesis was identified in T. adpressus. hep.com.cnnih.govnih.govresearchgate.net Heterologous expression of key genes from this tdn cluster in Aspergillus oryzae successfully led to the production and subsequent identification of cycloaraneosene (compound 1). hep.com.cnnih.govnih.govresearchgate.netresearchgate.net Furthermore, this research in T. adpressus also yielded several oxygenated derivatives of cycloaraneosene, including cycloaraneosene-9-ol (compound 2), cycloaraneosene-8,9-diol (compound 3), and cycloaraneosene-9-ol-8-one (compound 4). hep.com.cnnih.govnih.govresearchgate.netresearchgate.net The presence of cycloaraneosene and these related compounds with the 5/8/5 tricyclic system in T. adpressus underscores their conserved role as intermediates in the biosynthesis of sordarin across different fungal genera. hep.com.cnnih.govnih.gov

While Sordaria araneosa and Talaromyces adpressus are the primary documented fungal sources for cycloaraneosene in the context of sordarin biosynthesis, the prevalence of the 5/8/5 tricyclic skeleton in other fungal sesterterpenes, such as ophiobolin F isolated from Aspergillus clavatus, suggests that related biosynthetic pathways and intermediates might exist in a broader range of fungal species. mdpi.commdpi.com Ongoing research into the diverse array of fungal diterpenoids and sesterterpenoids continues to uncover novel structures and the enzymatic machinery responsible for their biosynthesis in various fungal lineages. mdpi.commdpi.comdntb.gov.uastudiesinmycology.org

Methodologies for Isolation and Purification

The isolation and purification of cycloaraneosene from fungal biomass involve a series of standard natural product chemistry techniques. These methods aim to extract the compound from the complex fungal matrix and separate it from other metabolites.

Typical isolation and purification methodologies include:

Extraction: Fungal cultures, whether grown on solid media (e.g., agar (B569324) plates) or in liquid culture, are commonly extracted using organic solvents. Solvents such as acetone (B3395972) and ethyl acetate (B1210297) have been effectively employed to partition cycloaraneosene and other metabolites from the fungal biomass. nih.govnih.gov

Concentration: Following the extraction step, the organic solvent is typically removed under reduced pressure using a rotary evaporator, yielding a crude extract containing a mixture of compounds. nih.gov

Initial Clean-up: The crude extract may undergo preliminary purification steps, such as filtration through a small amount of silica (B1680970) gel, to remove gross insoluble impurities. nih.gov

Chromatographic Separation: The key step in obtaining pure cycloaraneosene involves chromatography. Silica-based chromatography is widely used, including flash chromatography and normal phase silica gel column chromatography. nih.govnih.gov Elution is performed using gradients of solvent mixtures, often starting with non-polar solvents (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate to selectively elute compounds based on their polarity. nih.govnih.gov Automated flash chromatography systems, such as the CombiFlash® system, are also utilized for more efficient separation. nih.gov

After chromatographic purification, the isolated cycloaraneosene is characterized using various spectroscopic techniques to confirm its structure and assess its purity. These techniques include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GCMS), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. hep.com.cnnih.govnih.govresearchgate.netresearchgate.net

Data Table: Fungal Sources and Related Cycloaraneosene Compounds

| Fungal Species | Key Biosynthetic Gene Cluster | Identified Cycloaraneosene-Type Compounds |

| Sordaria araneosa | sdn | Cycloaraneosene (precursor to sordarin) |

| Talaromyces adpressus | tdn | Cycloaraneosene, Cycloaraneosene-9-ol, Cycloaraneosene-8,9-diol, Cycloaraneosene-9-ol-8-one (all involved in sordarin biosynthesis) |

Detailed Research Findings:

Research has provided significant insights into the enzymatic synthesis of cycloaraneosene. The diterpene synthase SdnA from Sordaria araneosa has been experimentally shown to catalyze the cyclization of GGPP into cycloaraneosene, confirming its dedicated role in initiating the sordarin biosynthetic pathway. nih.govqmul.ac.uknju.edu.cnnih.govescholarship.org The discovery of cycloaraneosene in Talaromyces adpressus through genome mining and heterologous expression not only expands its known natural distribution but also supports the notion of conserved biosynthetic strategies for sordarin-type compounds in different fungal species. hep.com.cnnih.govnih.govresearchgate.net The co-occurrence of oxygenated cycloaraneosene derivatives in T. adpressus suggests subsequent enzymatic modifications of the cycloaraneosene skeleton as the biosynthetic pathway progresses towards the final sordarin structure. hep.com.cnnih.govnih.govresearchgate.netresearchgate.net

Biosynthetic Pathways of Cycloaraneosene

Enzymatic Formation from Geranylgeranyl Diphosphate (B83284) (GGPP)

The initial step in the biosynthesis of cycloaraneosene is the enzymatic cyclization of geranylgeranyl diphosphate (GGPP). ebi.ac.uknih.govnih.govnju.edu.cnx-mol.netmetabolomicsworkbench.orgnih.govguidetopharmacology.org GGPP is a common C20 isoprenoid precursor in the biosynthesis of diterpenes. mdpi.com

Role of Diterpene Cyclase (SdnA)

The crucial enzyme responsible for the cyclization of GGPP to cycloaraneosene is the diterpene cyclase designated as SdnA. ebi.ac.uknih.govnih.govnju.edu.cnx-mol.netmetabolomicsworkbench.orgnih.govguidetopharmacology.orgenzyme-database.org SdnA catalyzes the transformation of the linear GGPP molecule into the tricyclic 5/8/5 ring system characteristic of cycloaraneosene. researchgate.netnih.govrcsb.org In vitro enzymatic analysis has confirmed that SdnA specifically catalyzes this conversion. ebi.ac.uknih.govresearchgate.net SdnA is considered a unique enzyme as its product, cycloaraneosene, has been primarily associated with sordaricin (B1205495) biosynthesis. nih.govchemrxiv.org

Mechanistic Insights into Cyclization

While the detailed mechanistic steps catalyzed by SdnA leading to the formation of the 5/8/5 cycloaraneosene framework are complex, they involve the cyclization of the acyclic GGPP precursor. The four double bonds present in GGPP are utilized in the construction of the final product, with two contributing to the formation of the 5-8-5 core of cycloaraneosene. nih.gov The cyclization catalyzed by diterpene cyclases typically involves ionization of the allylic diphosphate ester, followed by a cascade of electrophilic cyclization reactions and rearrangements, ultimately terminated by a deprotonation or capture by water.

Oxidative Transformations of the Cycloaraneosene Framework

Following the formation of cycloaraneosene, a series of oxidative transformations occur, mediated by cytochrome P450 monooxygenases. ebi.ac.uknih.govnju.edu.cnx-mol.netmetabolomicsworkbench.orguni.lu These modifications are essential for preparing the cycloaraneosene scaffold for subsequent steps in the biosynthesis of sordaricin. nju.edu.cnnih.gov

Cytochrome P450-Mediated Modifications (SdnB, SdnE, SdnF, SdnH)

Several cytochrome P450 enzymes encoded within the sdn gene cluster play significant roles in the oxidative tailoring of cycloaraneosene. These include SdnB, SdnE, SdnF, and SdnH. ebi.ac.uknih.govnju.edu.cnx-mol.netmetabolomicsworkbench.orguni.lu These P450 oxidases are involved in a series of reactions including hydroxylation, desaturation, and C-C bond oxidative cleavage, which are crucial for the rearrangement of the molecular skeleton towards the sordaricin structure. nju.edu.cnresearchgate.netrcsb.org For instance, SdnB has been shown to catalyze consecutive hydroxylation of cycloaraneosene at the C8 and C9 positions. nju.edu.cnchemrxiv.org SdnH is involved in the desaturation of an intermediate to create a cyclopentadiene (B3395910) structure, which is necessary for a subsequent Diels-Alder reaction. nju.edu.cnnih.gov SdnF has been implicated in the conversion of an aldehyde group to a carboxyl group, facilitating a downstream reaction. nju.edu.cn SdnE is also involved in a hydroxylation step. nju.edu.cn

Elucidation of Intermediate Metabolites

Research into the biosynthetic pathway has led to the identification of several intermediate metabolites formed during the oxidative transformation of cycloaraneosene. These include cycloaraneosene-9-ol, cycloaraneosene-8,9-diol, and cycloaraneosene-9-ol-8-one. nih.govuni.luresearchgate.nethep.com.cn Heterologous expression studies involving SdnA and the P450 enzymes have helped in the identification and structural characterization of these intermediates. nih.govhep.com.cn For example, coexpression of SdnA and SdnC (a GGPP synthase) with SdnB resulted in the production of cycloaraneosene-8,9-diol, indicating that SdnB catalyzes the hydroxylation at these positions. nih.govchemrxiv.org Cycloaraneosene-9-ol has also been isolated and is likely an intermediate leading to the diol. chemrxiv.org Cycloaraneosene-9-ol-8-one has been identified as a diterpenoid with a 5/8/5 ring system that participates in sordarin (B1681957) biosynthesis and may be a precursor for a Baeyer-Villiger like reaction involving C8-C9 bond cleavage. hep.com.cn

Cycloaraneosene as a Precursor to Sordaricin and Sordarin

Intramolecular Diels-Alder (IMDA) Reaction in Sordarin Biosynthesis

A pivotal step in the biosynthesis of the sordarin core structure is an intramolecular Diels-Alder (IMDA) reaction. This cycloaddition involves a modified cycloaraneosene derivative as the substrate. Following initial modifications of cycloaraneosene by other enzymes in the pathway, a transient intermediate is generated that contains both a cyclopentadiene moiety and an olefinic dienophile appropriately positioned for a [4+2] cycloaddition nih.govnih.govnih.govuni.lu. The IMDA reaction between these two functional groups results in the formation of the bridged bicyclic norbornene system, a defining feature of the sordaricin skeleton nih.govnih.govnih.govuni.lunih.gov. This enzymatic Diels-Alder reaction is crucial for constructing the complex tetracyclic framework of sordaricin nih.gov.

Characterization of Diels-Alderase Enzymes (e.g., SdnG)

The intramolecular Diels-Alder reaction in sordarin biosynthesis is catalyzed by a dedicated enzyme, SdnG. SdnG has been characterized as a novel Diels-Alderase, specifically functioning as a norbornene synthase due to its role in generating the norbornene core of sordaricin nih.govnih.govuni.lunih.gov. This enzyme belongs to the expanding family of pericyclases, which catalyze pericyclic reactions in biological systems nih.gov. Research into SdnG has involved its identification within the sordarin biosynthetic gene cluster in Sordaria araneosa uni-freiburg.de. Further characterization, including structural and mechanistic studies, is ongoing to fully understand how SdnG catalyzes this challenging cycloaddition. Analysis of the crystal structure of SdnG and docking studies have provided insights into its active site, suggesting that the cycloaddition precursor binds within a hydrophobic pocket nih.gov. Proposed catalytic mechanisms, such as iminium catalysis involving an active site lysine (B10760008) residue, are being investigated to explain how SdnG accelerates the Diels-Alder reaction and controls its stereochemistry nih.govuni-freiburg.de.

Total Chemical Synthesis of Cycloaraneosene and Its Core Structure

Historical Perspectives and Early Synthetic Efforts

Cycloaraneosene is a diterpene with a distinctive 5-8-5 tricyclic carbon skeleton, characteristic of the epi-fusicoccane family of natural products. The challenge of constructing its central eight-membered ring fused to two five-membered rings has attracted considerable attention from the synthetic chemistry community. Early efforts in this area were driven by the need to develop methodologies for the efficient assembly of such complex polycyclic frameworks.

The first total synthesis of cycloaraneosene was reported by Kato et al. oup.com. This seminal work provided definitive proof of the structure of cycloaraneosene and also led to the structural revision of a related natural product, hydroxycycloaraneosene. The successful synthesis was achieved through a strategy that involved the stereoselective condensation of two optically active iridoid units, followed by a key Cope rearrangement to construct the core structure. A final chemical reduction of a tetrasubstituted double bond furnished the target molecule. This initial synthesis laid the groundwork for subsequent research and highlighted the complexities associated with controlling stereochemistry and constructing the medium-sized eight-membered ring. Investigative studies have explored various convergent synthetic strategies, with a focus on the rapid construction of the [5-8] bicyclic system from readily available precursors bath.ac.uk.

Strategies for the Construction of the 5/8 Bicyclic Ring System

The central challenge in the synthesis of cycloaraneosene and related compounds like ophiobolin M is the construction of the bicyclo[6.3.0]undecane core, which features a cyclooctane ring fused to a cyclopentane (B165970) ring. nih.gov Over the past two decades, numerous strategies have been developed to tackle this challenge, most of which involve forming the eight-membered ring from a suitably functionalized cyclopentane precursor. nih.gov These general strategies are broadly applicable to a range of terpenes containing this structural motif. bath.ac.uk

Key methodologies that have been investigated and applied to the synthesis of the 5/8 bicyclic ring system include:

Ring-Closing Metathesis (RCM)

Cope Rearrangement

Nozaki-Hiyama-Kishi (NHK) Cyclization

Palladium-Mediated Cyclization

Radical Cyclization

These approaches offer different advantages in terms of efficiency, stereocontrol, and functional group tolerance, providing a versatile toolkit for synthetic chemists targeting these complex natural products. nih.govbath.ac.uk

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including the challenging medium-sized rings found in cycloaraneosene. wikipedia.orgmedwinpublishers.com This reaction, catalyzed by metal complexes, typically ruthenium or molybdenum, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgmedwinpublishers.com The formation of ethylene provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

In the context of cycloaraneosene synthesis, RCM is a key strategy for forming the central eight-membered ring from an acyclic precursor containing two terminal alkenes. nih.govbath.ac.uk Studies have demonstrated the feasibility of this approach for creating the 5/8 bicyclic core. bath.ac.uk The success of the RCM reaction in these systems can be influenced by factors such as the choice of catalyst (e.g., first or second-generation Grubbs' catalysts), substrate conformation, and the presence of certain functional groups. bath.ac.ukmdpi.com For instance, the presence of gem-dimethyl groups on the precursor has been shown to facilitate the formation of the eight-membered ring by blocking competing reaction pathways. mdpi.com RCM is valued for its functional group tolerance and its ability to form rings that are otherwise difficult to access, making it a cornerstone in modern synthetic strategies toward cycloaraneosene and related terpenoids. medwinpublishers.comdrughunter.com

| Catalyst Type | Ring Size Formed | Key Feature |

| Grubbs' Catalysts (Ru-based) | 5- to 30-membered rings | High functional group tolerance |

| Schrock Catalysts (Mo-based) | Various unsaturated rings | High activity |

| Hoveyda-Grubbs Catalysts | Various unsaturated rings | Enhanced stability and recyclability |

Cope Rearrangement in Stereoselective Synthesis

The Cope rearrangement is a thermally-induced researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. wikipedia.org This concerted pericyclic reaction proceeds through a cyclic, aromatic-like transition state, often with a high degree of stereoselectivity, which makes it a valuable tool in complex molecule synthesis. wikipedia.orgtcichemicals.com The stereochemical outcome can often be predicted based on the preference for a chair-like transition state in acyclic systems. wikipedia.org

A key application of this reaction is found in the first total synthesis of cycloaraneosene, where a Cope rearrangement was employed as a crucial step to construct the fundamental hydrocarbon skeleton. oup.com This approach demonstrates the power of the Cope rearrangement to stereoselectively form the intricate 5-8 fused ring system. A variation, the oxy-Cope rearrangement, involves a 1,5-diene with a hydroxyl group at the C-3 position. The subsequent rearrangement forms an enol, which tautomerizes to a carbonyl compound, making the reaction effectively irreversible and providing a thermodynamic driving force. organic-chemistry.org The anionic version of the oxy-Cope rearrangement proceeds at significantly faster rates, allowing for much lower reaction temperatures. organic-chemistry.orgmasterorganicchemistry.com These variants have expanded the utility of the Cope rearrangement in the synthesis of complex natural products.

| Rearrangement Type | Key Feature | Driving Force |

| Cope Rearrangement | Thermal isomerization of a 1,5-diene | Formation of a more thermodynamically stable isomer |

| Oxy-Cope Rearrangement | Rearrangement of a 3-hydroxy-1,5-diene | Tautomerization of the resulting enol to a stable carbonyl |

| Anionic Oxy-Cope | Base-mediated rearrangement of a 3-hydroxy-1,5-diene | Formation of a stable enolate; reaction rates up to 10¹⁷ times faster |

Nozaki-Hiyama-Kishi (NHK) Cyclization

The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium(II)-mediated and nickel(II)-catalyzed coupling of an aldehyde with a vinyl or allyl halide to form an alcohol. jk-sci.comwikipedia.org A significant advantage of the NHK reaction is its high chemoselectivity and tolerance for a wide array of functional groups, which makes it particularly suitable for late-stage macrocyclization steps in total synthesis. wikipedia.orgillinois.edunih.gov

The intramolecular version of the NHK reaction has been identified as a viable strategy for constructing the 5-8 bicyclic ring system of cycloaraneosene. nih.gov This method is particularly useful for preparing medium-sized rings, which are often challenging to form due to unfavorable entropic and enthalpic factors. wikipedia.org The reaction typically proceeds under mild, neutral conditions. jk-sci.com The discovery that catalytic amounts of nickel salts significantly accelerate the reaction and broaden its scope was a crucial development, attributed to the work of Kishi and others. jk-sci.comwikipedia.org The mechanism involves the oxidative addition of the nickel(0) catalyst to the organic halide, followed by transmetalation with chromium(III) to generate a reactive organochromium species that adds to the aldehyde. wikipedia.org

Palladium-Mediated Cyclization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the construction of complex ring systems. Palladium-mediated cyclization represents a key strategy for forming the 5-8 bicyclic core of molecules like cycloaraneosene. nih.govbath.ac.uk These methods often involve the intramolecular coupling of appropriately positioned functional groups. For example, a palladium-mediated coupling of a Grignard reagent has been used to introduce the exocyclic side-chain in synthetic approaches to the cycloaraneosene core. bath.ac.uk

Various palladium-catalyzed cyclization reactions have been developed, including those involving the reaction of enynes, unsaturated hydroperoxides, and alkyne-tethered carbonyl compounds. nih.govrsc.orgchemistryviews.org These reactions can proceed through different mechanisms, such as carbene insertion or oxypalladation, to efficiently generate cyclic structures. nih.govresearchgate.net The versatility and functional group tolerance of palladium catalysis make it a powerful tool for assembling the complex architecture of cycloaraneosene.

Radical Cyclization

Radical cyclization reactions offer a powerful method for forming carbocyclic and heterocyclic rings, often with high levels of regio- and stereoselectivity. wikipedia.org These reactions proceed via radical intermediates and are known for their tolerance of a wide range of functional groups and mild reaction conditions. wikipedia.orgnih.gov The general process involves three main steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the resulting cyclized radical. wikipedia.org

This methodology has been proposed as a strategy for the construction of the 5-8 bicyclic ring system found in cycloaraneosene and related terpenes. nih.gov Radical cyclizations are particularly well-suited for synthesizing complex polycyclic frameworks, as they can be used in cascade reactions to rapidly build molecular complexity from simple precursors. nih.gov The ability of radicals to react in sterically congested environments makes this approach attractive for challenging targets. nih.gov Modern developments have focused on tin-free methods and enantioselective processes, further increasing the utility of radical cyclizations in total synthesis. researchgate.net Photochemical methods, including those using photoredox catalysis, provide particularly mild conditions for generating the necessary radical intermediates. rsc.org

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful organometallic [2+2+1] cycloaddition that facilitates the construction of a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide, typically mediated by dicobalt octacarbonyl. tcichemicals.comwikipedia.orgrsc.org This reaction has been widely employed in the total synthesis of complex natural products, particularly those containing five-membered rings. tcichemicals.comrsc.org In the context of synthesizing terpenes with fused ring systems, the intramolecular version of the Pauson-Khand reaction is particularly valuable, as it can efficiently forge bicyclic systems. wikipedia.org

While a direct application of the Pauson-Khand reaction in a completed total synthesis of cycloaraneosene has not been extensively documented in readily available literature, its strategic potential for constructing the cyclopentane rings of the dicyclopenta[a,d]cyclooctane core is recognized. researchgate.net The general strategy would involve an appropriately substituted enyne precursor that, upon reaction with a cobalt carbonyl complex, would undergo cyclization to form one of the five-membered rings fused to the central eight-membered ring. The regioselectivity and stereoselectivity of the intramolecular Pauson-Khand reaction are often high, offering a degree of control over the stereochemistry of the newly formed ring junctions. wikipedia.org

Table 1: Key Features of the Pauson-Khand Reaction

| Feature | Description |

| Reaction Type | [2+2+1] Cycloaddition |

| Reactants | Alkene, Alkyne, Carbon Monoxide |

| Primary Mediator | Dicobalt Octacarbonyl (Co₂(CO)₈) |

| Product | Cyclopentenone |

| Application | Synthesis of five-membered rings, particularly in complex natural products. |

Lewis Acid-Promoted Cyclization

Lewis acid-promoted cyclizations are a cornerstone of carbocation-mediated synthesis, enabling the formation of various ring sizes through the activation of functional groups like alkenes, alkynes, and epoxides. nih.govnih.gov In the synthesis of terpenoids containing medium-sized rings, such as the eight-membered ring of cycloaraneosene, Lewis acids can be employed to initiate cationic cascades that lead to the desired cyclic framework. acs.org These reactions often mimic biosynthetic pathways, where protonation or coordination to a metal cation triggers a series of cyclization and rearrangement events.

The construction of the dicyclopenta[a,d]cyclooctane skeleton can be envisioned through a Lewis acid-promoted cyclization of a precursor containing appropriately positioned unsaturations. For instance, treatment of a substrate with a Lewis acid could generate a carbocation that is then trapped by a remote double bond, initiating a cascade that ultimately forms the 5-8-5 ring system. The choice of Lewis acid is critical and can influence the outcome of the reaction, with common examples including boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). vanderbilt.edu The stereochemical outcome of these cyclizations is often dictated by the conformation of the acyclic precursor and the nature of the transition state.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and they have been central to strategies aimed at synthesizing the cycloaraneosene core. nih.govrsc.org Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is particularly noteworthy. organicreactions.orgwikipedia.orgnih.gov The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is especially effective for the synthesis of complex polycyclic systems with high stereocontrol. organicreactions.orgwikipedia.orgmasterorganicchemistry.com

A significant breakthrough in understanding the formation of a related natural product, sordarin (B1681957), revealed the involvement of an intramolecular Diels-Alder reaction starting from a cycloaraneosene derivative. This biosynthetic pathway highlights the inherent propensity of the cycloaraneosene framework to undergo such transformations. chemrxiv.org In a synthetic context, a precursor containing a diene and a dienophile tethered by a chain of appropriate length can be subjected to thermal or Lewis acid-catalyzed conditions to trigger the IMDA reaction, thereby forming the fused ring system. The stereochemistry of the resulting product is highly dependent on the geometry of the transition state, which is influenced by the length and flexibility of the tether. organicreactions.orgmasterorganicchemistry.com

Table 2: Comparison of Intermolecular vs. Intramolecular Diels-Alder Reactions

| Feature | Intermolecular Diels-Alder | Intramolecular Diels-Alder |

| Reactants | Separate diene and dienophile molecules | Diene and dienophile are part of the same molecule |

| Entropy | Large negative entropy of activation | Less negative entropy of activation, often leading to faster reaction rates |

| Product | Single new six-membered ring | Fused or bridged polycyclic system |

| Stereoselectivity | Good, but can be influenced by intermolecular interactions | Often excellent due to conformational constraints of the tether |

Biocatalysis in Synthetic Pathways

The use of enzymes, or biocatalysis, in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and the potential for environmentally benign processes. nih.govnih.govresearchgate.net In the context of cycloaraneosene, nature's own synthetic machinery provides significant inspiration. The biosynthesis of sordarin from cycloaraneosene involves a remarkable enzymatic cascade, including the action of a newly discovered Diels-Alderase. chemrxiv.org This enzyme, designated SdnG, catalyzes the intramolecular [4+2] cycloaddition of an oxidized cycloaraneosene derivative to form the characteristic norbornene skeleton of sordaricin (B1205495), the aglycone of sordarin.

This discovery opens up possibilities for chemoenzymatic approaches to cycloaraneosene and its derivatives. nih.govbeilstein-journals.orgresearchgate.net A hybrid strategy could involve the chemical synthesis of a suitable precursor, which is then subjected to an enzymatic transformation to achieve a key cyclization or functionalization step with high stereoselectivity. beilstein-journals.orgresearchgate.net The identification and characterization of the terpene cyclase responsible for the initial formation of the cycloaraneosene skeleton from geranylgeranyl pyrophosphate also provides a powerful biocatalyst for producing the core structure. chemrxiv.org Such enzymatic cascades offer a highly efficient and selective means of constructing complex natural product scaffolds. nih.govnih.gov

Stereocontrolled Approaches and Asymmetric Synthesis

The complex, three-dimensional structure of cycloaraneosene, with its multiple stereocenters, necessitates synthetic strategies that allow for precise control over stereochemistry. acs.orgorganic-chemistry.org Stereocontrolled synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. escholarship.orgacs.org

In the synthesis of the 5-8-5 ring system, several stereocontrolled approaches have been developed. nih.govrsc.orgacs.org One strategy involves a photoinduced cycloisomerization that proceeds through a stereodefined cyclobutane intermediate, which then undergoes a Cope rearrangement to form the cyclooctadiene core. nih.govrsc.org Another approach utilizes a reductive radical cyclization of a precursor derived from terpene starting materials, where the stereochemical outcome can be influenced by the choice of a chiral thiol catalyst. organic-chemistry.orgescholarship.org These methods highlight the importance of carefully designed reaction sequences to control the relative and absolute stereochemistry of the final product. Asymmetric synthesis, which creates a preference for the formation of one enantiomer over the other, is crucial for obtaining enantiomerically pure cycloaraneosene and its derivatives. escholarship.orgacs.org

Challenges in Eight-Membered Ring Construction

The construction of eight-membered rings, such as the central cyclooctane of cycloaraneosene, is notoriously challenging in organic synthesis. researchgate.net This difficulty stems from several factors, including unfavorable entropic and enthalpic considerations during cyclization. Large rings are entropically disfavored because of the loss of conformational freedom when a long, flexible chain is constrained into a cyclic structure.

Furthermore, cyclooctane rings are subject to significant transannular strain, which arises from steric interactions between substituents across the ring. libretexts.orgdalalinstitute.com The conformational flexibility of the cyclooctane ring is also a major challenge. acs.orgdalalinstitute.comic.ac.uk Unlike the relatively rigid cyclohexane ring, which predominantly adopts a chair conformation, cyclooctane can exist in several low-energy conformations, such as the boat-chair, twist-boat-chair, and crown forms. dalalinstitute.comic.ac.uk This conformational complexity can make it difficult to predict and control the stereochemical outcome of reactions involving the eight-membered ring. libretexts.orgunits.it Synthetic strategies must therefore be carefully designed to overcome these hurdles, often employing rigid precursors or templates to favor the desired cyclization pathway. researchgate.net

Structural Elucidation Methodologies and Stereochemical Assignment

Advanced Spectroscopic Techniques for Structure Determination

A suite of spectroscopic techniques is essential for the comprehensive structural analysis of cycloaraneosene and its derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as 1H and 13C NMR, is a primary tool for elucidating the carbon-hydrogen framework and identifying functional groups within cycloaraneosene. nih.gov Detailed analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (e.g., HSQC, HMBC, COSY, NOESY) allows for the assignment of individual proton and carbon signals and the mapping of connectivity within the molecule. nih.govmdpi.comnih.govhmdb.ca For instance, 1D 1H and 13C NMR data, along with DEPT and 2D HSQC spectroscopic data, were used to elucidate the structures of cycloaraneosene and related compounds like cycloaraneosene-9-ol and cycloaraneosene-8,9-diol. nih.gov

High-Resolution Mass Spectrometry (HRMS, HRESIMS, GCMS, LC-MS/MS)

Mass spectrometry techniques, particularly high-resolution methods like HRMS and HRESIMS, are crucial for determining the elemental composition and molecular weight of cycloaraneosene. nih.govnih.govtaylorfrancis.comeag.comsannova.net These techniques provide accurate mass measurements that help confirm the molecular formula (C20H32 for cycloaraneosene) nih.govuni.lu and identify fragments to deduce structural subunits. GC-MS and LC-MS/MS can be used to couple chromatographic separation with mass analysis, aiding in the analysis of complex mixtures and the identification of related compounds. nih.gov HRESIMS data, for example, has been used in the structural elucidation of cycloaraneosene and its oxygenated derivatives. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in cycloaraneosene by identifying characteristic absorption bands corresponding to molecular vibrations. nih.gov While less detailed for full structure elucidation compared to NMR or MS, IR data can confirm the presence of key functionalities like alkene C=C stretching or C-H stretching vibrations. nih.gov

Application in Structural Revision (e.g., Hydroxycycloaraneosene)

Spectroscopic methods, particularly NMR, have been instrumental in the structural revision of congeners of cycloaraneosene, such as hydroxycycloaraneosene. Initially, a structure might be proposed based on preliminary data, but more detailed spectroscopic analysis can lead to a revision. For instance, the structure of "hydroxycycloaraneosene" was revised from an originally proposed 9α-hydroxy derivative to the 8β-hydroxy derivative based on unambiguous total synthesis and comparison of spectroscopic data, including 1H NMR, which showed key NOE correlations confirming the stereochemistry at C-8. oup.comoup.com

Chiral Analysis for Optical Isomers

Chiral analysis is necessary to determine the enantiomeric composition of cycloaraneosene, as molecules with chiral centers can exist as non-superimposable mirror images called enantiomers or optical isomers. skpharmteco.comgcms.czlibretexts.orgtsfx.edu.ausavemyexams.com Cycloaraneosene possesses multiple chiral centers, leading to the possibility of multiple stereoisomers. nih.govlibretexts.org Techniques such as measurement of optical rotation and chiral chromatography (e.g., chiral HPLC or GC) can be employed to analyze the chiral purity and determine the specific enantiomer or mixture of enantiomers present. skpharmteco.comgcms.cz The absolute configuration of chiral centers is crucial for understanding the biological activity and properties of natural products like cycloaraneosene.

Medicinal Chemistry and Derivatization Studies Pertaining to Cycloaraneosene Derived Scaffolds

Strategies for Structural Diversification and Optimizationmdpi.combeilstein-journals.org

Strategies for diversifying and optimizing cycloaraneosene-derived scaffolds often involve modifying the core structure or its biosynthetic intermediates to generate analogues with improved pharmacological properties.

Derivatization of Cycloaraneosene and its Biosynthetic Intermediateschinesechemsoc.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org

Derivatization studies aim to introduce various functional groups onto the cycloaraneosene skeleton or its precursors to modulate their biological activity and physicochemical properties. Biosynthetic studies have revealed that cycloaraneosene is generated from geranylgeranyl diphosphate (B83284) by a diterpene cyclase, SdnA. researchgate.net Subsequent oxidation reactions catalyzed by cytochrome P450 enzymes can lead to intermediates like cycloaraneosene-9-ol, cycloaraneosene-8,9-diol, and cycloaraneosene-9-ol-8-one, which also possess the 5/8/5 ring system and exhibit biological activities, such as inhibitory effects against human cancer cell lines. hep.com.cn These intermediates provide opportunities for further chemical modifications.

Specific derivatization strategies can involve:

Oxidation reactions to introduce hydroxyl or carbonyl groups at different positions of the cycloaraneosene core or its intermediates. hep.com.cn

Modifications of the exomethylene group or the isopropyl substituent.

Introduction of new functional groups through reactions like acetylation, O-demethylation, reduction, or oxidation, as demonstrated in derivatization studies of other natural products like vanillin. sciencepg.com

Detailed research findings on the specific derivatization of cycloaraneosene itself are often found within studies focusing on the total synthesis or biosynthesis of sordarin (B1681957) and related fusicoccanes. For example, studies towards the synthesis of sordarin have involved the functionalization of the cycloaraneosene framework through a series of oxidation reactions. researchgate.net

Exploration of Analogue Synthesis from the 5/8/5 Tricyclic Coreresearchgate.netchinesechemsoc.orgnih.gov

The 5/8/5 tricyclic core structure is a key feature of cycloaraneosene and other fusicoccane diterpenoids. hep.com.cnchinesechemsoc.org Synthetic strategies have been developed to access this core, providing a platform for the synthesis of cycloaraneosene analogues and related chemotypes. Approaches to synthesizing the 5/8/5 core include methods like ring-closing metathesis (RCM) to construct the eight-membered ring fused to cyclopentane (B165970) rings. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov

Research has explored different strategies for constructing this framework:

Successive formation of the eight-membered ring followed by the five-membered ring. beilstein-journals.orgnih.gov

Late-stage formation of the eight-membered ring after constructing the two five-membered rings. beilstein-journals.orgnih.gov

These synthetic routes allow for the introduction of variations in the functional groups and stereochemistry around the 5/8/5 core, leading to the generation of diverse libraries of analogues for biological evaluation. The synthesis of the dicyclopenta[a,d]cyclooctane structure present in cycloaraneosene and ophiobolins has been examined using RCM, starting from accessible precursors. beilstein-journals.org

Structure-Activity Relationship (SAR) Analysis of Cycloaraneosene Derivativeschinesechemsoc.orgmdpi.combeilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.orgsciencepg.comnih.govdb-thueringen.deopenmedicinalchemistryjournal.commdpi.com

SAR analysis is crucial for understanding how structural modifications to cycloaraneosene and its derivatives impact their biological activities. This involves correlating specific structural features with observed biological effects. mdpi.com

Correlation between Structural Features and Biological Effectsnih.govchinesechemsoc.orgmdpi.combeilstein-journals.orgsciencepg.comdb-thueringen.deopenmedicinalchemistryjournal.commdpi.com

Studies on cycloaraneosene and related fusicoccane diterpenoids have begun to shed light on the structural determinants of their biological activities. For instance, cycloaraneosene and its oxidized derivatives like cycloaraneosene-8,9-diol and cycloaraneosene-9-ol-8-one have shown inhibitory activities against human cancer cell lines. hep.com.cn This suggests that the presence and position of oxygen-containing functional groups on the cycloaraneosene skeleton can influence its cytotoxic properties.

While specific detailed SAR data solely focused on a wide range of cycloaraneosene derivatives is limited in the provided search results, studies on related diterpenoids and sesterterpenoids with similar core structures, such as ophiobolins, provide insights into potential SAR trends. nih.gov For example, in ophiobolins, the presence or absence of a furan (B31954) ring and the position of hydroxyl groups can affect phytotoxic and antibacterial activities. nih.gov Extrapolating these findings, modifications to the isopropyl group, the double bond, or the methyl groups on the cycloaraneosene core are likely to influence its interactions with biological targets.

The tricyclic 5/8/5 ring system itself is a key pharmacophore, and maintaining this structural integrity is often important for retaining biological activity. However, strategic modifications at peripheral positions can modulate potency, selectivity, and other pharmacological properties.

Quantitative Structure-Activity Relationships (QSAR) for Related Chemotypessciencepg.com

Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. mdpi.comnih.govwikipedia.org While specific QSAR studies solely focused on cycloaraneosene derivatives were not explicitly detailed in the search results, QSAR methodologies are widely applied to related chemotypes, including other terpenoids and compounds with similar ring systems, to predict biological activity and guide the design of new analogues. mdpi.comnih.govucl.ac.uk

QSAR models can help identify which molecular properties, such as hydrophobicity, electronic properties, and spatial arrangements of atoms, are most critical for the observed biological effects. wikipedia.orgspu.edu.sy By building QSAR models based on a series of cycloaraneosene derivatives with known activities, researchers can predict the activity of novel, unsynthesized analogues and prioritize synthesis efforts. spu.edu.sy This approach allows for a more rational and efficient exploration of the chemical space around the cycloaraneosene scaffold. mdpi.com

Given the structural similarity of cycloaraneosene to fusicoccane and ophiobolin diterpenoids, QSAR studies on these related families could provide valuable insights applicable to cycloaraneosene derivatives. beilstein-journals.orgnih.govnih.gov

Future Directions in Cycloaraneosene Research

Advancements in Synthetic Biology for Enhanced Production

The elucidation of the sordarin (B1681957) biosynthetic gene cluster (sdn) in the fungus Sordaria araneosa has been a critical step in enabling synthetic biology approaches for cycloaraneosene production. This gene cluster contains the genetic information for the enzymes involved in sordarin biosynthesis, including SdnA, the diterpene cyclase responsible for catalyzing the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form cycloaraneosene. nih.govguidetopharmacology.orgcenmed.com Understanding the genetic basis of cycloaraneosene formation provides a foundation for manipulating these pathways.

Synthetic biology offers the potential to engineer microbial cell factories for the sustainable and efficient production of valuable natural products like terpenoids. nih.govnih.govnih.gov By introducing the genes responsible for cycloaraneosene biosynthesis, particularly sdnA, into suitable heterologous hosts such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to achieve higher yields and more controlled production compared to extraction from native fungal sources. nih.gov

Recent studies have demonstrated the feasibility of using heterologous expression systems, such as Aspergillus oryzae, to functionally characterize genes from the sordarin biosynthetic pathway and produce intermediates. nih.govdb-thueringen.de This includes the production of cycloaraneosene and oxidized derivatives, highlighting the potential of engineered organisms for accessing these compounds. nih.gov Future advancements in synthetic biology for cycloaraneosene production will likely involve optimizing gene expression levels, metabolic flux, and host strain engineering to maximize yields and purity. The development of new genetic tools and strategies for metabolic engineering in fungal or bacterial hosts will be crucial for overcoming bottlenecks in the biosynthetic pathway and enhancing the efficiency of cycloaraneosene production. nih.govplantaedb.com

Novel Enzymatic Transformations of the Diterpene Skeleton

Following the formation of cycloaraneosene by SdnA, a series of remarkable enzymatic transformations occur to construct the complex sordarin core structure. These steps involve the action of several enzymes, notably a set of cytochrome P450 monooxygenases (SdnB, SdnE, SdnF, and SdnH) and a unique Diels-Alderase (SdnG). cenmed.comnih.govwikipedia.orguni.luuni.lu

The P450 enzymes play crucial roles in modifying the cycloaraneosene framework through various oxidation reactions, including hydroxylation, desaturation, and oxidative cleavage of carbon-carbon bonds. cenmed.comnih.govwikipedia.orguni.luuni.lu For instance, SdnB has been shown to catalyze the cleavage of an epoxy residue to yield formyl groups. nih.gov SdnF is involved in selectively oxidizing a formyl group to a carboxyl group, a step that accelerates the subsequent Diels-Alder cyclization. nih.gov

A particularly noteworthy enzymatic transformation is the intramolecular Diels-Alder (IMDA) reaction catalyzed by SdnG. cenmed.comwikipedia.orguni.luuni.lunih.gov This enzyme is responsible for forging the rearranged sordarin skeleton from a modified cycloaraneosene intermediate containing a terminal alkene and a cyclopentadiene (B3395910) moiety. wikipedia.orguni.lu The discovery and characterization of SdnG have expanded the understanding of enzymatic pericyclic reactions in nature. wikipedia.orguni.lu Structural analysis of SdnG has provided insights into its catalytic mechanism, revealing how the enzyme's active site accommodates and activates the substrate for the cycloaddition. cenmed.comuni.lu

Research into these novel enzymatic transformations of the cycloaraneosene skeleton offers exciting possibilities for discovering new biocatalysts with unique reactivities. Understanding the mechanisms of these enzymes can inspire the development of in vitro enzymatic cascades for the synthesis of complex molecules or the diversification of the cycloaraneosene structure to generate novel diterpenoids with potentially useful properties.

Chemoenzymatic Synthetic Approaches

The inherent structural complexity of sordarin and its related diterpenoids, characterized by multiple stereocenters and a fused ring system, makes their total synthesis through purely chemical means challenging and often inefficient. cenmed.com Chemoenzymatic synthesis, which combines the strengths of both chemical and enzymatic transformations, presents a powerful alternative for accessing these intricate molecules. uni.lunih.gov

This approach leverages the high selectivity and efficiency of enzymes for specific reactions, such as cyclizations, oxidations, and glycosylations, while utilizing the versatility of chemical synthesis for constructing complex precursors or modifying enzyme products. The enzymes from the sordarin biosynthetic pathway, including the cycloaraneosene synthase SdnA, the tailoring P450s, and the Diels-Alderase SdnG, are valuable biocatalysts for chemoenzymatic strategies.

Studies on the synthesis of related fusicoccane diterpenoids, which share structural similarities with cycloaraneosene, have demonstrated the utility of chemoenzymatic approaches in accessing complex diterpene scaffolds. uni.lunih.govmetabolomicsworkbench.orguni.lu These approaches have involved the enzymatic construction of core ring systems or the use of enzymes for late-stage functionalization. nih.gov

Future research could focus on developing chemoenzymatic routes for the synthesis of cycloaraneosene derivatives or analogs. This could involve using SdnA to produce the cycloaraneosene core in vitro, followed by chemical modifications, or employing the tailoring enzymes (P450s, SdnG) in conjunction with chemically synthesized intermediates to create structural diversity. Chemoenzymatic synthesis offers a flexible and potentially more efficient route to explore the structure-activity relationships of cycloaraneosene-based compounds and to generate novel molecular entities with altered biological properties.

Q & A

Q. What is the role of cycloaraneosene in diterpene biosynthesis, and how is its structural configuration validated experimentally?

Cycloaraneosene serves as a key intermediate in fungal diterpene biosynthesis, particularly in pathways leading to sordarin and related compounds. Its structural validation typically involves NMR spectroscopy (e.g., and -NMR) to confirm the bicyclic carbon skeleton and stereochemistry. For example, isotopic labeling experiments (e.g., -acetate feeding) can trace carbon incorporation into the cycloaraneosene backbone, corroborating biosynthetic hypotheses .

Q. Which enzymatic systems catalyze the formation of cycloaraneosene from geranylgeranyl pyrophosphate (GGPP)?

Cycloaraneosene is synthesized via cyclization of GGPP by diterpene synthases such as SdnA. Enzyme characterization involves in vitro assays with purified GGPP and recombinant SdnA, followed by GC-MS or LC-MS analysis to detect cycloaraneosene. Mutagenesis studies (e.g., active-site residue substitutions) further elucidate catalytic mechanisms .

Q. How can researchers differentiate cycloaraneosene-derived metabolites (e.g., sordarin vs. hypoxysordarin) in fungal extracts?

Use HR-LCMS/MS with fragmentation patterns to identify signature ions (e.g., m/z 569 for sordarin vs. m/z 585 for hypoxysordarin). Comparative metabolomics using wild-type vs. gene-knockout fungal strains (e.g., ΔSdnH or ΔSdnT mutants) can isolate pathway-specific derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cycloaraneosene biosynthetic pathways (e.g., divergent SdnN vs. SdnJ enzyme roles)?

Discrepancies in pathway assignments require heterologous expression of candidate enzymes (e.g., SdnN, SdnJ) in a model host (e.g., Aspergillus oryzae) followed by metabolite profiling. Isotope dilution assays with -labeled intermediates can track oxygen insertion steps, clarifying whether SdnN (oxygenase) or SdnJ (carboxylase) drives specific oxidations .

Q. How can computational tools predict cycloaraneosene’s reactivity in non-native biosynthetic systems?

Density Functional Theory (DFT) simulations model cyclization energetics and regioselectivity, while molecular docking predicts enzyme-substrate interactions (e.g., between GGPP and SdnA). These methods guide rational engineering of synthases for altered product profiles .

Q. What methodological challenges arise in scaling cycloaraneosene production for structure-activity relationship (SAR) studies?

Low natural abundance necessitates semi-synthesis from sordaricin or heterologous pathway reconstitution in yeast. Challenges include optimizing GGPP precursor flux (via MVA pathway engineering) and minimizing off-target cyclization by diterpene synthases. Fed-batch fermentation with pH/redox control improves titers .

Q. How do researchers address conflicting spectral data for cycloaraneosene derivatives in different solvent systems?

Solvent-induced shifts in NMR spectra (e.g., deuterated chloroform vs. DMSO) are resolved using COSY and NOESY experiments to confirm spatial proximities of protons. Dynamic light scattering (DLS) assesses aggregation states that may distort spectral interpretations .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing enzyme kinetics in cycloaraneosene biosynthesis?

Use Michaelis-Menten models with nonlinear regression (e.g., GraphPad Prism) to calculate and for SdnA/SdnB. Bootstrap resampling (1,000+ iterations) validates parameter robustness, especially for low-abundance intermediates .

Q. How should researchers design comparative studies to evaluate cycloaraneosene’s ecological roles in fungal-host interactions?

Combine transcriptomics (RNA-seq of fungal hyphae during host colonization) with LC-MS-based metabolomics to correlate cycloaraneosene production with virulence genes. Knockout mutants (e.g., ΔSdnA) are tested in in planta infection assays to quantify pathogenicity changes .

Data Interpretation and Validation

Q. How can contradictory bioactivity results for cycloaraneosene analogs be reconciled?

Apply multivariate analysis (e.g., PCA or PLS-DA) to separate bioactivity variations caused by structural modifications (e.g., hydroxylation patterns) from assay-specific noise. Orthogonal assays (e.g., in vitro antifungal testing vs. eukaryotic elongation factor 2 binding assays) validate target specificity .

Q. What criteria confirm the purity of synthetic cycloaraneosene intermediates for crystallography?

Purity is assessed via HPLC-ELSD (evaporative light scattering detection) with ≥95% peak area. Single-crystal X-ray diffraction requires crystals grown under inert conditions (argon atmosphere) to prevent oxidation artifacts. TGA-DSC ensures thermal stability during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.